Reversan-d4
Description
Contextualization within Relevant Research Fields
The study and application of Reversan-d4 are rooted in two interconnected scientific disciplines:
Chemical Biology : This field employs chemical principles and synthetic molecules to investigate and manipulate biological systems. riken.jpcnio.esnovartis.com this compound exemplifies a chemical biology tool. As a stable, isotopically labeled version of a biological inhibitor, it allows researchers to precisely track the molecule within cells and organisms. This helps in elucidating the mechanisms of drug transport and resistance, which are fundamental questions in biology. novartis.com
Medicinal Chemistry : Focused on the design, synthesis, and development of pharmaceutical agents, medicinal chemistry leverages compounds like this compound to optimize drug candidates. tandfonline.comnih.gov A key strategy in modern medicinal chemistry is "deuterium switching," where hydrogen atoms at sites of metabolic breakdown are replaced with deuterium (B1214612). tandfonline.comwikipedia.org This can lead to a more stable drug with an improved pharmacokinetic profile. hwb.gov.in this compound is used in studies that are essential for this aspect of drug development, providing critical data on how the parent compound is metabolized. pharmaffiliates.comhwb.gov.in
Historical Overview of Predecessor Compound Research
The development of this compound is built upon the significant research conducted on its non-deuterated predecessor, Reversan.
Reversan was identified as a potent and selective inhibitor of two key proteins from the ATP-binding cassette (ABC) transporter family: Multidrug Resistance-Associated Protein 1 (MRP1) and P-glycoprotein (P-gp). tocris.commerckmillipore.commedchemexpress.com These transporters are notorious in oncology for causing multidrug resistance (MDR), a phenomenon where cancer cells become insensitive to a broad range of chemotherapy agents. nih.gov They function as cellular pumps, actively expelling therapeutic drugs from the tumor cell, thereby reducing their intracellular concentration and effectiveness. nih.gov
Research demonstrated that Reversan could effectively block these pumps. In preclinical studies, it was shown to re-sensitize resistant cancer cells to common chemotherapeutics. For example, in MRP1-overexpressing tumor cells, Reversan increased the sensitivity to doxorubicin, vincristine (B1662923), and etoposide (B1684455) by 3.8-fold, 14.6-fold, and 11.6-fold, respectively. tocris.com It proved effective in mouse models of neuroblastoma, a cancer where MRP1 overexpression is common. pharmaffiliates.commerckmillipore.com Notably, Reversan was found to be six to eight times more potent than some other known drug transporter inhibitors. nih.gov Despite its biological importance, the complete chemical synthesis of Reversan was not published for over a decade, making it a high-priced and challenging compound to acquire for research, which in turn stimulated new academic efforts in synthetic chemistry. nih.govrsc.org
Rationale for Focused Research on this compound
The creation and use of this compound are driven by the need to understand and potentially improve the properties of the parent compound through a principle known as the kinetic isotope effect. wikipedia.org
The bond between carbon and deuterium (C-D) is stronger than the more common carbon-hydrogen (C-H) bond. hwb.gov.inwikipedia.org Because of this, metabolic processes that involve the cleavage of this bond can occur at a significantly slower rate when deuterium is present. wikipedia.org Medicinal chemists exploit this effect to enhance a drug's metabolic stability. tandfonline.com By strategically replacing hydrogens with deuterium at known sites of metabolic vulnerability, a drug's half-life can be extended, potentially leading to improved efficacy and safety profiles. hwb.gov.intandfonline.com
This compound is described as a "Labelled Reversan," which points to its primary application as a research tool for pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies. pharmaffiliates.comhwb.gov.in By using a deuterated standard, researchers can employ analytical techniques like mass spectrometry to differentiate the administered compound from its non-deuterated form and any subsequent metabolites. This allows for precise tracking of the drug's journey and transformation within a biological system, which is a critical step in the evaluation of any new drug candidate. The specific placement of deuterium on the propyl linker of this compound suggests that this part of the molecule is a potential site of metabolism that is of interest to researchers. pharmaffiliates.com
Data Tables
Table 1: Chemical Properties of Reversan and this compound
| Property | Reversan | This compound |
|---|---|---|
| Chemical Name | N-[3-(4-Morpholinyl)propyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide tocris.com | N-[3-(4-Morpholinyl)propyl-d4]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide pharmaffiliates.com |
| Molecular Formula | C₂₆H₂₇N₅O₂ tocris.com | C₂₆H₂₃D₄N₅O₂ pharmaffiliates.com |
| Molecular Weight | 441.52 g/mol tocris.com | 445.55 g/mol pharmaffiliates.com |
| CAS Number | 313397-13-6 tocris.com | Not Available pharmaffiliates.com |
Table 2: Biological Activity of the Predecessor Compound, Reversan
| Target | Effect | Research Model | Fold-Increase in Drug Sensitivity |
|---|---|---|---|
| MRP1 & P-gp | Selective Inhibitor tocris.com | MRP1-overexpressing tumor cells (MCF7/VP) tocris.com | Doxorubicin: 3.8x, Vincristine: 14.6x, Etoposide: 11.6x tocris.com |
Table 3: List of Compounds Mentioned
| Compound Name | |
|---|---|
| Reversan | |
| This compound | |
| Doxorubicin | |
| Vincristine | |
| Etoposide |
Properties
Molecular Formula |
C₂₆H₂₃D₄N₅O₂ |
|---|---|
Molecular Weight |
445.55 |
Synonyms |
N-[3-(4-Morpholinyl)propyl-d4]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Reversan D4
Retrosynthetic Analysis and Identification of Key Synthons
The synthesis of the core pyrazolo[1,5-a]pyrimidine (B1248293) structure of Reversan has been reported wikipedia.org. A retrosynthetic analysis of Reversan (and thus, Reversan-d4, considering the deuteration on a specific side chain) suggests key disconnections that lead to readily available starting materials. The central amide linkage in Reversan indicates a potential disconnection to a carboxylic acid derivative (or equivalent electrophile) and an amine synthon (or equivalent nucleophile). The pyrazolo[1,5-a]pyrimidine core itself can be envisioned as arising from the cyclocondensation of a pyrazole (B372694) derivative and a suitable three-carbon building block.
One reported synthetic approach for the pyrazolo[1,5-a]pyrimidine core of Reversan involves the reaction of a 5-aminopyrazole with chalcones wikipedia.org. This reaction sequence establishes the fundamental heterocyclic ring system. Specifically, ethyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate (an ester precursor) was obtained from the reaction of 5-amino-3-carboethoxy-1H-pyrazole with chalcones wikipedia.org. This suggests 5-amino-3-carboethoxy-1H-pyrazole and chalcone (B49325) as key synthons for constructing the pyrazolo[1,5-a]pyrimidine core bearing an ester functionality at the 3-position. Subsequent amidation of this ester with a morpholinylpropylamine derivative furnishes the final Reversan structure wikipedia.org. Therefore, the morpholinylpropylamine moiety represents another crucial synthon.
For this compound, the retrosynthetic analysis would be similar, with the key difference being the presence of deuterium (B1214612) atoms in the morpholinylpropylamine synthon. This implies that a deuterated version of this amine, specifically with four deuterium atoms incorporated into the propyl chain, would be required as a starting material or generated during the synthesis.
Optimized Synthesis Pathways for this compound
Optimized synthesis pathways for organic compounds aim to improve yield, purity, efficiency, and scalability. While specific optimized pathways solely for this compound are not detailed in the search results, the synthesis of the non-deuterated Reversan and its analogues provides insights into potential optimization strategies wikipedia.org.
Optimization efforts for Reversan synthesis focused on conditions for the amidation reaction, including temperature and time, although initial attempts with certain conditions were not highly successful wikipedia.org. The use of heterogeneous catalysts like NaF/Al2O3 and SiO2 in solvent-free conditions for the synthesis of Reversan and similar compounds was reported to provide high yields wikipedia.org.
Synthesis of Structurally Related Analogues and Derivatives
The synthesis of structural analogues and derivatives of Reversan has been explored to investigate structure-activity relationships and potentially identify compounds with improved properties wikipedia.org. A family of Reversan structural analogues, specifically amides, were synthesized via the microwave-assisted amidation reaction of the ethyl ester precursor (3-carboethoxy-5,7-diphenylpyrazolo[1,5-a]pyrimidine) with various primary amines wikipedia.org. This approach allowed for the generation of a series of compounds with modifications on the amine portion of the molecule wikipedia.org.
Another set of analogues, ethyl-5,7-diarylpyrazolo[1,5-a]pyrimidine-3-carboxylates, were obtained by varying the chalcone reactant in the cyclocondensation with 5-amino-3-carboethoxy-1H-pyrazole wikipedia.org. This demonstrates a strategy for introducing structural diversity on the phenyl substituents of the pyrazolo[1,5-a]pyrimidine core wikipedia.org.
Design Principles for Analogue Generation
The design principles for generating Reversan analogues are guided by the aim of understanding how structural changes impact biological activity, particularly MRP1 inhibition wikipedia.org. Based on the reported syntheses, key design strategies include:
Modification of the Amine Moiety: Varying the primary amine used in the amidation reaction allows for the exploration of different substituents at the terminal nitrogen, influencing factors like polarity, steric bulk, and potential interactions with the biological target wikipedia.org.
Modification of the Aryl Substituents on the Pyrazolo[1,5-a]pyrimidine Core: Altering the chalcone starting material in the cyclocondensation reaction enables the introduction of different aryl groups at the 5 and 7 positions of the pyrazolo[1,5-a]pyrimidine scaffold wikipedia.org. This can probe the electronic and steric requirements at these positions for activity.
Introduction of Isotopic Labels: As seen with this compound, the incorporation of stable isotopes like deuterium is a design principle used to create labeled versions for quantitative analysis or to study metabolic pathways fishersci.sefishersci.nowikipedia.org. The specific position of the deuterium labeling is a critical design consideration fishersci.se.
These principles allow for systematic variation of the Reversan structure to generate analogues with potentially altered potency, selectivity, metabolic stability, or pharmacokinetic profiles.
Stereoselective Synthesis Approaches for this compound and its Analogues
Stereoselective synthesis, which aims to produce a desired stereoisomer with high purity, is crucial for many pharmaceutical compounds as different stereoisomers can have vastly different biological activities fishersci.se. While the core pyrazolo[1,5-a]pyrimidine structure of Reversan does not inherently contain chiral centers, the morpholinylpropyl chain and potential modifications in analogues could introduce stereoisomers. This compound itself, with deuterium labeling, could have stereochemical considerations depending on the specific positions of deuterium and the synthetic route used.
The search results discuss stereoselective synthesis in the context of other compounds, such as Resolvin D4 fishersci.nofishersci.fithermofisher.com and various organic molecules fishersci.seamericanelements.comamericanelements.com. Techniques mentioned include asymmetric transfer hydrogenation, Sharpless epoxidation, and stereodivergent reactions fishersci.fiamericanelements.com. These general methodologies highlight the importance of using chiral catalysts, reagents, or starting materials, or controlling reaction conditions to favor the formation of one stereoisomer over others fishersci.se.
For this compound and its analogues, if chiral centers are present, stereoselective synthesis approaches would be necessary to obtain specific stereoisomers. This could involve using chiral precursors for the morpholinylpropyl chain or employing asymmetric synthesis techniques during the coupling or core formation steps if applicable to introduce or control chirality. The synthesis of deuterated compounds can also involve stereoselective deuteration methods fishersci.no. However, no specific details on the stereoselective synthesis of this compound or chiral Reversan analogues were found in the provided search results.
Derivatization for Probe Development and Functionalization
Derivatization involves the chemical modification of a compound to introduce new functionalities or labels, often for specific applications such as probe development, analytical detection, or immobilization fishersci.nonih.govnih.govuni.luuni.lunih.gov. For this compound, which is a labeled version of Reversan, the deuteration itself is a form of derivatization, specifically for use as a stable isotope-labeled internal standard in analytical techniques like LC-MS for the quantification of Reversan fishersci.senih.govuni.luwikipedia.org. The deuterium labeling allows for differentiation between the analyte (Reversan) and the internal standard (this compound) by mass spectrometry nih.govuni.lu.
Beyond isotopic labeling, Reversan or its analogues could be chemically derivatized for other purposes. For example, functional groups present in the molecule (such as the amide linkage or the morpholine (B109124) nitrogen) could potentially be modified. Common derivatization strategies mentioned in the context of other molecules include the formation of esters or acetonides for improved detection by mass spectrometry fishersci.no. Derivatization can also be used to attach fluorescent tags, biotin (B1667282) labels, or other functional handles for biological studies, imaging, or immobilization on solid supports nih.gov.
Molecular and Cellular Mechanistic Investigations of Reversan D4
Elucidation of Molecular Targets and Binding Dynamics
Reversan has been identified as a potent inhibitor of ATP-binding cassette (ABC) transporters, specifically the Multidrug Resistance-Associated Protein 1 (MRP1) and P-glycoprotein (P-gp). selleck.co.jp These transporters are key players in the phenomenon of multidrug resistance (MDR) in cancer cells, actively effluxing a wide range of chemotherapeutic agents and thereby reducing their intracellular efficacy. nih.gov Reversan, a member of the pyrazolopyrimidine class of compounds, effectively reverses this resistance, sensitizing cancer cells to conventional chemotherapy. nih.gov
Detailed receptor binding studies of Reversan in recombinant systems expressing MRP1 or P-gp are not extensively reported in the scientific literature. The primary characterization of Reversan's interaction with its molecular targets has been functional, focusing on the inhibition of substrate transport. nih.gov
The precise enzyme kinetics of Reversan's interaction with MRP1 have not been fully elucidated. MRP1 utilizes the energy from ATP hydrolysis to transport substrates across the cell membrane. nih.gov While many inhibitors of ABC transporters target this ATPase activity, preliminary investigations suggest that Reversan and related pyrazolopyrimidines may not function as direct ATPase inhibitors. nih.gov It has been confirmed that Reversan is not a substrate for MRP1, distinguishing it from many first and second-generation P-gp inhibitors that competitively inhibit transport. nih.gov The exact mechanism of action remains an active area of investigation, with one hypothesis suggesting that Reversan may alter the physicochemical properties of the cell membrane surrounding the transporter, thereby allosterically modulating its function. nih.gov
The functional outcome of Reversan's interaction with MRP1 is a significant sensitization of resistant cancer cells to various chemotherapeutic drugs. The table below summarizes the fold sensitization observed in MCF7/VP cells, which overexpress MRP1, when treated with chemotherapeutics in the presence of Reversan.
| Chemotherapeutic Agent | Fold Sensitization in MCF7/VP Cells |
| Doxorubicin | 3 - 4 |
| Vincristine (B1662923) | 10 - 15 |
| Etoposide (B1684455) | 7 - 12 |
| Cisplatin | No significant sensitization |
| Paclitaxel | No significant sensitization |
Data derived from studies on the non-deuterated parent compound, Reversan.
Specific protein-ligand interaction mapping studies to delineate the precise binding site of Reversan on MRP1 or P-gp have not been published. The identification of pyrazolopyrimidines as a prominent structural class of potent MRP1 inhibitors was achieved through high-throughput screening of small molecule libraries. nih.gov This suggests a specific interaction with the transporter, though the exact amino acid residues involved in this binding are yet to be determined.
Intracellular Signaling Pathway Modulation
The primary and well-documented cellular effect of Reversan is the inhibition of MRP1 and P-gp, leading to increased intracellular accumulation of chemotherapeutic drugs. nih.gov Investigations into the broader modulation of intracellular signaling pathways by Reversan are limited.
There is currently a lack of published research investigating the direct effects of Reversan on downstream intracellular signaling cascades. The principal mechanism of action appears to be the direct inhibition of drug efflux, which in turn allows chemotherapeutic agents to exert their own effects on various signaling pathways related to cell cycle arrest and apoptosis. For instance, a cell-based readout system utilizing a p53-responsive reporter was used to functionally identify MRP1 inhibitors, indicating that the consequences of MRP1 inhibition by compounds like Reversan can lead to the activation of DNA damage response pathways. nih.gov However, this is a downstream consequence of enhanced chemotherapy efficacy rather than a direct effect of Reversan on the p53 pathway.
Comprehensive gene expression and proteomic profiling studies specifically investigating the cellular response to Reversan treatment are not yet available in the scientific literature. Such studies would be invaluable in elucidating any off-target effects or downstream consequences of MRP1 and P-gp inhibition by Reversan, beyond the immediate reversal of multidrug resistance.
Impact on Cellular Functionality and Physiology in Research Models
Analysis of Cellular Viability and Proliferation in Cell Lines
In research models, Reversan has demonstrated a significant impact on the viability and proliferation of cancer cells, primarily by sensitizing them to conventional chemotherapy. On its own, Reversan is characterized as being non-toxic and does not significantly affect the growth or viability of multiple cell lines tested. nih.govnih.gov Its therapeutic action is realized when used in combination with drugs that are substrates of MRP1 or Pgp.
In numerous studies involving drug-resistant cancer cell lines, the addition of Reversan dramatically increases the cytotoxicity of chemotherapeutic agents. For example, it enhances the cell-killing effects of vincristine, etoposide, and temozolomide in neuroblastoma and glioblastoma cell lines. nih.govfrontiersin.org This effect is quantified as "fold sensitization," which is the ratio of the IC50 (half-maximal inhibitory concentration) of a drug alone versus the IC50 of the drug in the presence of the modulator. nih.gov In MRP1-overexpressing MCF7/VP breast cancer cells, Reversan produced a 25-fold increase in sensitivity to etoposide. nih.gov Similarly, in prostate cancer cell lines, Reversan has been shown to inhibit cell growth. researchgate.net This body of evidence indicates that while Reversan has minimal effect on cell proliferation when used as a monotherapy, it potently reverses chemoresistance, leading to a significant reduction in cancer cell viability and proliferation in the presence of other cytotoxic drugs. nih.govnih.gov
| Cell Line | Chemotherapeutic Agent | Fold Sensitization with Reversan | Reference |
|---|---|---|---|
| MCF7/VP (Breast Cancer) | Etoposide | 25-fold | nih.gov |
| BE(2)-C (Neuroblastoma) | Vincristine | Significant increase | nih.gov |
| Primary Glioblastoma | Temozolomide | Significant increase | frontiersin.org |
| Primary Glioblastoma | Vincristine | Significant increase | frontiersin.org |
| Recurrent Glioblastoma | Etoposide | Significant increase | frontiersin.org |
Modulation of Cellular Excitability and Ion Channel Activity
Currently, there is a lack of available scientific literature detailing any direct effects of Reversan or Reversan-d4 on the modulation of cellular excitability or ion channel activity. The known mechanism of action for Reversan is focused on its role as an inhibitor of ABC drug transporter proteins, specifically MRP1 and Pgp, in the context of overcoming multidrug resistance in cancer. medchemexpress.comnih.govnih.gov Investigations into potential interactions with voltage-gated or ligand-gated ion channels, which are the primary mediators of cellular excitability, have not been reported. nih.govnih.gov Therefore, any role for Reversan in directly altering membrane potential, action potential firing, or ion flux through channels other than ABC transporters remains uncharacterized.
Structure-Activity Relationship (SAR) Analysis for Mechanistic Insights
Reversan belongs to the pyrazolopyrimidine class of compounds, which screening of small-molecule libraries identified as a prominent structural class of potent MRP1 inhibitors. nih.govacs.org The core pyrazolopyrimidine scaffold is a key feature for this biological activity. researchgate.net Structure-activity relationship (SAR) studies within this chemical class focus on how different substituents on the fused ring system affect potency, selectivity, and pharmacokinetic properties.
While a detailed SAR study for Reversan's specific interaction with MRP1 is not fully published, general principles for the pyrazolopyrimidine class have been explored in other contexts, such as for kinase inhibition. nih.govfigshare.com These studies reveal that modifications at various positions on the pyrazolopyrimidine core can dramatically alter target specificity and potency. nih.govacs.org For instance, the nature of the aryl group at the 7-position and substitutions on other parts of the scaffold are critical determinants of the compound's biological effect. acs.org In the development of Reversan as an MRP1 inhibitor, it was selected from a library of pyrazolopyrimidines as the most effective compound for increasing the sensitivity of drug-resistant tumor cells to chemotherapeutic agents. nih.gov This implies that its specific substitution pattern confers optimal properties for MRP1 inhibition compared to other analogs in the series. nih.gov
Preclinical Research Models for Reversan D4 Activity Assessment
In Vitro Assays for Functional Characterization
In vitro assays, conducted in a controlled laboratory environment such as a petri dish, are fundamental for the initial characterization of Reversan-d4's activity. creative-biolabs.com These assays provide insights into the compound's direct interactions with biological molecules and cellular processes, offering a more convenient and accurate system to demonstrate deeper mechanisms of interaction between cells. mdpi.com They are crucial for evaluating the efficacy, quality, and profile of drug candidates and their targets. njbio.com
Cell-Based Functional Assays (e.g., reporter gene assays, efflux transporter assays)
Cell-based functional assays utilize living cells to assess the biological responses to this compound. These assays are critical for evaluating the effects of compounds on cellular processes and provide a more accurate representation of how cells respond to treatments compared to biochemical assays. tebubio.com They are indispensable throughout all stages of drug development. njbio.com By providing a relevant biological context, cell-based assays are crucial for drug discovery and development. nuvisan.com They can be used to investigate complex interactions within the cell, leading to more relevant results in the context of disease mechanisms and therapeutic development. tebubio.com
Reporter gene assays, a specialized form of cell-based assay, are particularly useful for investigating the molecular mechanisms and genetic responses triggered by potential drugs. indigobiosciences.com These assays involve introducing a reporter gene into a cell, which produces a measurable product (e.g., fluorescent protein or enzyme) when a specific biological process or pathway is activated or inhibited. danaher.comindigobiosciences.com By linking the reporter gene to regulatory sequences responsive to a target of this compound, researchers can monitor how the compound influences gene activity. indigobiosciences.com This provides insights into the compound's mechanism of action and can help identify compounds that modulate the activity of specific pathways. indigobiosciences.comindigobiosciences.com For example, if this compound is hypothesized to activate a particular signaling pathway, a reporter gene assay where the reporter expression is controlled by a promoter responsive to that pathway would show increased reporter activity upon treatment with this compound.
Hypothetical Data: Reporter Gene Assay Results for this compound
| This compound Concentration (nM) | Relative Reporter Activity (Fold Change) |
| 0 | 1.0 |
| 1 | 1.2 |
| 10 | 2.5 |
| 100 | 5.8 |
| 1000 | 8.1 |
Hypothetical Data: Efflux Transporter Assay Results for this compound
| Cell Line (Expressing Transporter) | This compound Flux (Apical to Basolateral) | This compound Flux (Basolateral to Apical) | Efflux Ratio (B:A / A:B) |
| MDCK-WT | Low | High | 5.2 |
| MDCK-MDR1 | Very Low | Very High | 15.5 |
| MDCK-BCRP | Low | High | 6.1 |
Note: An efflux ratio significantly greater than 1 suggests the compound is a substrate for the expressed transporter. medtechbcn.com
Isolated Enzyme and Receptor Activity Measurements
Beyond cellular contexts, in vitro assays can also focus on the interaction of this compound with isolated enzymes or receptors. These biochemical assays are fundamental for determining the compound's binding affinity and characterizing its effects on the activity of specific molecular targets. bmglabtech.com
Receptor activity measurements, often referred to as ligand binding assays, are used to study the interaction between a compound and its target receptor protein. giffordbioscience.comchelatec.com These assays are crucial for identifying compounds with high binding affinity and characterizing binding kinetics, such as the rates of association and dissociation. giffordbioscience.comchelatec.com Techniques like radioligand binding assays or non-radioactive formats can be employed to measure the binding of this compound to its putative receptor target. bmglabtech.comgiffordbioscience.comnih.gov Key parameters determined include the dissociation constant (Kd), which indicates binding affinity (lower Kd means higher affinity), and the inhibition constant (Ki) if this compound is an inhibitor. giffordbioscience.comchelatec.comnih.gov These assays help assess the specificity of this compound binding, aiding in the design of compounds that selectively target the desired proteins. giffordbioscience.com
Hypothetical Data: Receptor Binding Affinity of this compound
| Target Receptor | Binding Affinity (Kd) |
| Receptor A | 50 nM |
| Receptor B | >10,000 nM |
| Receptor C | 2 nM |
Enzyme activity measurements assess the effect of this compound on the catalytic activity of isolated enzymes. If this compound is designed to modulate the activity of a specific enzyme, these assays can determine if it acts as an activator or inhibitor and measure its potency (e.g., IC50 for inhibitors, EC50 for activators). These assays typically involve incubating the enzyme with its substrate in the presence of varying concentrations of this compound and measuring the rate of product formation or substrate depletion.
Hypothetical Data: Enzyme Inhibition by this compound
| Target Enzyme | IC50 (this compound) |
| Enzyme X | 15 nM |
| Enzyme Y | >5000 nM |
| Enzyme Z | 300 nM |
Co-culture and Organoid Model Systems
To better mimic the complexity of in vivo environments, preclinical research increasingly utilizes more advanced in vitro models such as co-culture systems and organoids. facellitate.comcorning.com These models provide a more physiologically relevant context than traditional 2D cell cultures. facellitate.comcorning.comcrownbio.com
Co-culture systems involve growing two or more different cell types together to study their interactions and how this compound affects these complex relationships. mdpi.comfacellitate.com This is particularly relevant when the activity of this compound might be influenced by or might influence surrounding cells, such as stromal cells, immune cells, or different neuronal subtypes. mdpi.comfacellitate.comcrownbio.comashpublications.org Co-culture models can help reveal how cell-cell communication or the presence of multiple cell types modulates the response to this compound. mdpi.com
Organoids are three-dimensional (3D) cell cultures derived from primary tissues or stem cells that self-organize into structures resembling miniature organs. facellitate.comcrownbio.comnih.govmdpi.com They retain many of the key functional, structural, and biological complexities of the original organs, including cellular heterogeneity and tissue architecture. facellitate.comcrownbio.comnih.govmdpi.com Organoid models derived from relevant tissues can provide a more predictive platform for assessing this compound's efficacy and potential off-target effects in a context that closely recapitulates the in vivo situation. crownbio.comcrownbio.comnih.govmdpi.com For instance, if this compound targets a receptor in the gut, intestinal organoids could be used to study its effects on epithelial barrier function or other relevant processes. huborganoids.nl
Hypothetical Data: Effect of this compound on Organoid Function
| Organoid Type | Measured Function | Control Response | This compound Treatment Response |
| Intestinal Organoids | Barrier Integrity (TEER) | 500 Ohmcm² | 650 Ohmcm² |
| Liver Organoids | Albumin Secretion | 100 µg/mL | 95 µg/mL |
| Neural Organoids | Neurite Outgrowth | 500 µm | 750 µm |
Note: TEER = Transepithelial Electrical Resistance
Ex Vivo Tissue and Organ Slice Studies
Ex vivo studies utilize tissues or organs removed from a living organism and maintained in a culture environment. Precision-cut tissue slices (PCTS) are a prominent ex vivo model that preserves the original tissue structure, including the extracellular matrix, immune components, and cellular heterogeneity. nih.govwuxibiology.com This approach allows for the assessment of this compound's effects within a more intact tissue microenvironment compared to dissociated cell cultures. nih.govwuxibiology.compnas.org
Tissue slices can be prepared from various organs and maintained in culture for a limited time, typically up to several days. nih.govpharmalegacy.comresearchgate.net These models are valuable for studying complex interactions within tissues and assessing treatment responses using multiple readouts, such as tissue viability, protein analysis, and histology. wuxibiology.compnas.org For this compound, ex vivo tissue slices could be used to evaluate its penetration into the tissue, its effects on cellular viability and function within the native tissue context, and its interactions with different cell populations present in the tissue. pnas.orgpharmalegacy.com This approach can help bridge the gap between in vitro findings and in vivo efficacy by providing a more relevant tissue context. wuxibiology.com
Hypothetical Data: this compound Effect on Tissue Slice Viability
| Tissue Type | Treatment | Viability (% of Control) |
| Liver Slice | Vehicle | 100% |
| Liver Slice | This compound (1 µM) | 98% |
| Kidney Slice | Vehicle | 100% |
| Kidney Slice | This compound (1 µM) | 95% |
| Brain Slice | Vehicle | 100% |
| Brain Slice | This compound (1 µM) | 105% |
In Vivo Animal Model Systems for Mechanistic and Efficacy Profiling
Animal models are selected based on their relevance to the disease or condition that this compound is intended to treat. These studies help to determine the biological effects of compounds and are essential for evaluating potential therapeutic interventions. creative-biolabs.comppd.com
Behavioral and Neuropharmacological Studies (e.g., learning, attention, locomotion)
If this compound is being developed for indications involving the central nervous system (CNS), behavioral and neuropharmacological studies in animal models are critical. Neuropharmacology is the study of how drugs affect the nervous system and influence behavior. wikipedia.orgnews-medical.net These studies aim to understand the neural mechanisms through which this compound exerts its effects and its impact on various behaviors. wikipedia.orgacnp.orgirispublishers.com
Behavioral assays in animal models can assess a wide range of functions, including learning and memory, attention, locomotion, anxiety, and social behavior. acnp.orgirispublishers.comlidsen.com For example, if this compound is intended to improve cognitive function, studies using mazes or other learning paradigms would be conducted to evaluate its effects on learning and memory performance. acnp.org Locomotor activity monitoring can assess potential stimulant or sedative effects. acnp.org These studies help characterize the behavioral profile of this compound and determine if it produces the desired therapeutic effects on behavior. acnp.orgirispublishers.comresearchgate.net
Neuropharmacological studies often complement behavioral assays by investigating the underlying mechanisms in the nervous system. wikipedia.orgirispublishers.com This can involve measuring neurotransmitter levels, assessing receptor occupancy, or examining changes in neural activity in different brain regions following administration of this compound. wikipedia.orgijmrhs.com These studies help link the observed behavioral effects to specific molecular and cellular targets within the nervous system. wikipedia.orgirispublishers.comijmrhs.com
Hypothetical Data: Effect of this compound on Locomotor Activity in Rodents
| Treatment Group | Average Distance Traveled (cm) |
| Vehicle | 5000 |
| This compound (Low Dose) | 5500 |
| This compound (Mid Dose) | 7500 |
| This compound (High Dose) | 12000 |
Hypothetical Data: Effect of this compound on Learning in a Maze Task
| Treatment Group | Average Errors to Learn |
| Vehicle | 15 |
| This compound (Low Dose) | 13 |
| This compound (Mid Dose) | 9 |
| This compound (High Dose) | 10 |
Molecular and Cellular Analysis from Animal Tissues (e.g., receptor expression, protein levels, neurotransmitter dynamics)
Molecular and cellular analyses from animal tissues are fundamental in preclinical research to elucidate the mechanisms of action of a compound. Techniques commonly employed include the assessment of receptor expression levels through methods like quantitative PCR, Western blotting, or immunohistochemistry. Protein levels can be quantified using similar techniques, providing insights into the abundance of target proteins or downstream effectors. Analysis of neurotransmitter dynamics, such as synthesis, release, reuptake, and metabolism, can be performed using techniques like microdialysis coupled with high-performance liquid chromatography (HPLC) or by measuring levels of neurotransmitters and their metabolites in tissue homogenates researchgate.net.
While these methodologies are standard in preclinical studies, specific data detailing the effects of this compound on receptor expression, protein levels, or neurotransmitter dynamics in animal tissues were not identified in the conducted literature search. Research on related areas, such as the dopamine (B1211576) D4 receptor, highlights the complexity of receptor expression and regulation in various brain regions nih.govresearchgate.netnih.gov. Studies in animal models of neurological disorders also frequently involve the analysis of neurotransmitter systems like dopamine, serotonin, and glutamate (B1630785) to understand disease pathology and treatment effects researchgate.netnih.govmdpi.com. However, the application of these specific analyses to this compound was not found.
Disease-Relevant Animal Models (e.g., models of multidrug resistance, inflammatory conditions, neurological dysfunction)
Disease-relevant animal models are utilized to evaluate the potential therapeutic efficacy of a compound in conditions that mirror human diseases. Given that Reversan is described as an MRP1 inhibitor with potential relevance to neuroblastoma, models of multidrug resistance (MDR) would be particularly relevant for studying this compound pharmaffiliates.com. MDR is a significant challenge in cancer treatment, where cancer cells develop resistance to multiple chemotherapeutic agents, often mediated by efflux pumps like MRP1 airc.it. Animal models of MDR, frequently involving xenografts of drug-resistant human tumors in immunocompromised mice, are used to evaluate compounds that can overcome resistance.
Animal models are also extensively used to study inflammatory conditions. Various methods, including the administration of inflammatory agents like complete Freund's adjuvant (CFA) or lipopolysaccharide (LPS), are employed to induce inflammation in animals, allowing for the assessment of anti-inflammatory properties of compounds ismni.orgresearchgate.netnih.gov. These models are valuable for studying the complex cellular and molecular events involved in inflammation nih.gov.
Models of neurological dysfunction encompass a wide range of conditions, including neurodegenerative diseases, psychiatric disorders, and conditions affecting cognitive function mdpi.combenthambooks.comfrontiersin.org. These models often involve genetic modifications, toxin-induced lesions, or environmental manipulations to replicate aspects of human neurological disorders mdpi.commdpi.commdpi.com. Assessment in these models can involve behavioral tests, electrophysiological recordings, and molecular analyses of brain tissue nih.govnih.gov.
Despite the availability and widespread use of these disease-relevant animal models, specific published research detailing the evaluation of this compound in models of multidrug resistance, inflammatory conditions, or neurological dysfunction was not located in the conducted search. The information found primarily identifies this compound as a labeled compound for Reversan, an MRP1 inhibitor pharmaffiliates.com. While Reversan's activity as an MRP1 inhibitor suggests its potential use in overcoming multidrug resistance in cancers like neuroblastoma, specific preclinical studies using this compound in relevant animal models were not found within the search results.
Computational and Theoretical Studies on Reversan D4
Quantum Chemical Calculations for Electronic Structure and Reactivity
Information regarding quantum chemical calculations, such as studies on electronic structure, molecular orbitals, charge distribution, and predicted reactivity of Reversan-d4, was not found. These calculations are typically used to understand the intrinsic properties of a molecule at the atomic and electronic level, which can inform its potential interactions and transformations.
Molecular Docking and Dynamics Simulations of Ligand-Target Interactions
Specific studies involving molecular docking to predict the binding affinity and orientation of this compound with potential biological targets, or molecular dynamics simulations to explore the stability and behavior of such complexes over time, were not identified. These computational techniques are commonly employed to understand how a compound might interact with proteins or other biomolecules.
In Silico Prediction of Interaction Profiles and Selectivity
In silico predictions of the broader interaction profile of this compound across various biological targets and assessments of its potential selectivity were not found in the search results. Computational methods in this area aim to predict off-target effects and evaluate the specificity of a compound's interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
No information was retrieved regarding the application of Quantitative Structure-Activity Relationship (QSAR) modeling specifically for this compound. QSAR studies typically correlate structural features of a series of compounds with their biological activity to develop predictive models for designing optimized analogs.
Reaction Pathway and Transition State Analysis of this compound Synthesis and Metabolism
Analyses of the reaction pathways and transition states involved in the synthesis or metabolism of this compound were not found. Computational methods in this domain are used to elucidate reaction mechanisms, identify intermediates, and calculate energy barriers.
Compound Names and PubChem CIDs
Advanced Analytical Methodologies for Reversan D4 Research
Spectroscopic Characterization for Conformational and Interaction Studies (e.g., advanced NMR for binding, X-ray crystallography for co-complexes)
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and X-ray crystallography, are invaluable for elucidating the structural characteristics of Reversan-d4 and its interactions with other molecules. NMR spectroscopy can be used to study ligand binding and characterize binding modes, particularly for molecules that bind weakly and are in rapid exchange between bound and free states. nih.gov Advanced NMR techniques, such as 2D-NMR spectroscopy, are also applied in structural characterization and comparability studies. saromics.com For instance, 13C-natural abundance 2D-NMR spectroscopy is used for assessing the higher-order structure of biologics. saromics.com NMR spectroscopy can also be employed to analyze enantiomeric purity using chiral solvating agents or derivatization schemes. researchgate.net
X-ray crystallography is a powerful tool for determining the three-dimensional structure of molecules and their complexes. nih.gov It is utilized to decipher the activity of compounds by revealing binding sites. nih.gov This technique is applied to obtain high-resolution structures of proteins and their co-complexes with ligands like this compound, providing insights into the molecular interactions that govern binding and function. nih.govnih.gov Co-crystallization and soaking optimization are key steps in obtaining high-resolution structures of protein-ligand complexes. nih.govsygnaturediscovery.com The formation of high-quality co-crystals can be challenging, especially with small, hydrophobic molecules that may bind to multiple sites with low affinities. nih.gov
Chromatographic and Mass Spectrometric Techniques for Metabolite Identification and Profiling in Research Samples
Chromatographic techniques coupled with mass spectrometry are essential for separating, identifying, and quantifying this compound and its metabolites in complex research samples. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are widely used methods for analyzing compounds in various matrices, including environmental and biological samples. filab.fr LC-MS is often employed for analyzing siloxanes in biological samples such as blood or urine. filab.fr GC-MS is commonly used for analyzing volatile compounds like D4 and D5 siloxanes in environmental and personal care products. filab.fr
HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) is particularly useful for drug metabolite profiling in biofluids like urine, plasma, and bile, as well as in in vitro systems. nih.govresearchgate.net This technique allows for detailed structural information on metabolites to be obtained. nih.gov Successful metabolite identification by HPLC-MS requires optimizing chromatographic separation for good resolution and minimizing interference from endogenous metabolites. nih.gov Mass spectrometry conditions must also be carefully selected to maximize the detection of separated metabolites, which may differ significantly from the parent compound. nih.gov The use of radiolabeled compounds can significantly aid in the detection and quantification of metabolites. nih.gov Tandem mass spectrometry (MS/MS) provides fragmentation pathways that help in the identification and structural elucidation of metabolites. researchgate.netresearchgate.net UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) methods have been developed for the accurate and precise quantification of compounds in micro-volumes of biological samples, suitable for pharmacokinetic studies. researchgate.net
Radioligand Binding Assays and Autoradiography in Preclinical Research
Radioligand binding assays and autoradiography are fundamental techniques in preclinical research for characterizing the interaction of this compound with its target receptors or enzymes. Radioligand binding assays are the primary method for measuring the affinity of a ligand for its binding site. nih.gov These assays can include saturation binding assays to analyze target expression and ligand affinity, and competition assays to evaluate candidate specificity. perceptive.com They provide crucial parameters such as dissociation constants (Kd) and maximum binding capacity (Bmax). nih.gov The half-maximal inhibitory concentration (IC50) from competition experiments can be converted into an apparent dissociation constant. nih.gov These assays can be performed using cell lines, tissue homogenates, or tissue sections. perceptive.comki.se
Autoradiography visualizes and quantifies the distribution and localization of radiolabeled compounds in tissues. ki.se In vitro and ex vivo autoradiography are used to assess target specificity and visualize radioligand localization in different anatomical regions. perceptive.comki.se Whole-body autoradiography, typically performed in animal models, provides initial characterization of a compound's biodistribution, binding kinetics, and pharmacodynamic properties, which are predictive of its in vivo suitability. ki.se Autoradiography can be used with tritiated ligands or PET radioligands labeled with short-lived isotopes. ki.se
Advanced Imaging Techniques in Preclinical Models (e.g., PET/SPECT tracer development and application in animal brains)
Advanced imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are employed in preclinical research to study the distribution, kinetics, and target engagement of compounds like this compound in living animals, particularly in the brain. PET is a molecular imaging technique that relies on the detection of radiotracers to visualize and quantify physiological and biochemical processes. nih.gov Small animal PET is increasingly used in translational research and drug development for preclinical testing and validation of new tracers. nih.gov Developing appropriate animal models is an important step in testing targeted tracers. nih.gov
PET tracer development involves several steps, including defining the clinical need, establishing appropriate preclinical models, and evaluating the tracer in relevant settings. nih.gov Radiotracers specific to different receptor subtypes, such as dopamine (B1211576) D1 and D2 receptors, are used in PET studies to quantify receptor availability in animal brains. frontiersin.org PET imaging can measure brain activity and blood flow. amenuniversity.com
SPECT imaging also uses radiotracers to create 3D images of specific areas in the body. amenuniversity.com SPECT can measure brain activity and blood flow in different regions and is used in evaluating neurological conditions. amenuniversity.com While SPECT can show structural abnormalities, its temporal and spatial resolution is generally lower than fMRI. neurotherapeutixnyc.com
Research involving dopamine D4 receptors has utilized PET imaging with novel radioligands to study their distribution in the living primate brain. nih.gov These studies can provide in vivo evidence of receptor presence and distribution in different brain regions. nih.gov
Development of Detection Methods for Environmental Presence in Research Contexts
Developing sensitive and specific methods for detecting this compound in environmental samples is important in research contexts to understand its potential environmental fate and impact. Analytical techniques such as GC-MS and LC-MS are applied for analyzing compounds like siloxanes in environmental matrices such as water, sediment, and soil. filab.frresearchgate.net These methods allow for the separation, identification, and quantification of this compound at potentially low environmental concentrations. filab.frresearchgate.net
Environmental monitoring programs utilize these analytical techniques to collect exposure data and assess the potential risks posed by substances like D4 (octamethylcyclotetrasiloxane) in the environment. researchgate.net This involves comparing measured concentrations in environmental media to toxicity thresholds. researchgate.net Research in this area focuses on developing robust ecological risk evaluations based on monitoring data and employing advanced methods for risk prediction. researchgate.net Techniques for analyzing environmental presence also include methods for evaluating diffuse environmental pollution based on quantifying degradation potential in microbial communities. researchgate.net
Interactions and Combinatorial Research of Reversan D4
Synergistic and Antagonistic Effects with Other Research Compounds in In Vitro Models
In vitro studies have consistently demonstrated that Reversan acts synergistically with various chemotherapeutic drugs that are substrates of the MRP1 transporter. By inhibiting MRP1, Reversan increases the intracellular concentration and cytotoxicity of these agents in cancer cell lines that overexpress this transporter.
Research has shown that Reversan effectively increases the sensitivity of drug-refractory tumor cells, including neuroblastoma, glioblastoma, colon, and renal cell carcinoma, to several conventional chemotherapeutic agents. aacrjournals.orgfrontiersin.org For instance, in MRP1-overexpressing glioblastoma multiforme (GBM) cells, pre-treatment with Reversan led to a significantly enhanced cell death response when combined with temozolomide, vincristine (B1662923), and etoposide (B1684455). frontiersin.org This synergistic effect is attributed to Reversan's ability to inhibit both MRP1 and P-glycoprotein (Pgp), another major MDR transporter. frontiersin.org
The following table summarizes key findings from in vitro synergistic studies involving Reversan:
There is no significant evidence of antagonistic effects between Reversan and the studied chemotherapeutic agents in MRP1-overexpressing cancer cells.
Co-administration Studies in Preclinical Animal Models
Preclinical studies in animal models, particularly murine models of neuroblastoma, have corroborated the synergistic effects observed in vitro. The co-administration of Reversan with standard chemotherapy has been shown to increase the therapeutic index of these agents, enhancing their anti-tumor efficacy without a corresponding increase in systemic toxicity. nih.govnih.gov
In a key study using both syngeneic and human xenograft mouse models of neuroblastoma, Reversan significantly increased the efficacy of both vincristine and etoposide. nih.govnih.gov A notable finding was that Reversan itself was not toxic, nor did it exacerbate the toxicity of the co-administered chemotherapeutic drugs. nih.gov For example, when combined with etoposide to treat tumor-bearing mice, the survival duration was significantly prolonged compared to etoposide treatment alone. nih.gov Conversely, when Reversan was co-administered with cyclophosphamide, a drug that is not an MRP1 substrate, there was no significant enhancement of its anti-tumor effect, highlighting the specificity of Reversan's mechanism of action. nih.gov
The table below outlines the findings from preclinical co-administration studies:
Investigation of Resistance Mechanisms to Reversan-d4 in Research Systems
Direct research into mechanisms of resistance to Reversan itself has not been a primary focus, largely because Reversan is a resistance-modifying agent rather than a direct cytotoxic drug. The research in this area is centered on the mechanisms of multidrug resistance that Reversan is designed to overcome. The primary "resistance mechanism" addressed by Reversan is the overexpression and hyperactivity of the MRP1 efflux pump. nih.goveventact.com
MRP1 confers resistance by actively transporting a wide range of structurally and functionally diverse compounds out of cancer cells, thereby reducing the intracellular drug concentration to sub-lethal levels. uts.edu.au This process is ATP-dependent and is a major contributor to the failure of chemotherapy in several types of cancer, including neuroblastoma, lung cancer, and breast cancer. nih.gov
The investigation into these resistance systems involves:
Quantifying MRP1 Expression: Studies have established a strong correlation between high levels of MRP1 expression in primary neuroblastoma at diagnosis and poor patient outcomes. nih.gov
Functional Assays: Cell-based systems are used to functionally determine the intracellular accumulation of MRP1 substrates. These assays are crucial for screening and identifying potent MRP1 inhibitors like Reversan. nih.gov
Gene Silencing: The role of MRP1 in drug resistance has been confirmed through experiments where silencing the gene for MRP1 in glioblastoma cells resulted in increased sensitivity to chemotherapeutic drugs. frontiersin.org
Therefore, the investigation of resistance mechanisms in the context of Reversan research is about understanding and overcoming the MRP1-mediated multidrug resistance phenotype in cancer cells. Reversan's efficacy is directly tied to its ability to inhibit this specific resistance mechanism. nih.govaacrjournals.org
Emerging Research Perspectives and Future Directions for Reversan D4
Identification of Novel Biological Targets and Off-Targets
Reversan has been identified as a selective inhibitor of multidrug resistance protein 1 (MRP1), an ABC transporter implicated in the efflux of various compounds, including chemotherapeutic agents merckmillipore.comaacrjournals.orgfrontiersin.orgscbt.comrndsystems.com. Research indicates that Reversan also exhibits some inhibitory activity against P-glycoprotein (P-gp), another key efflux transporter, but does not significantly inhibit MRP2, MRP3, MRP4, or MRP5 aacrjournals.orgrndsystems.com. This selectivity profile is crucial for understanding its mechanism of action in reversing multidrug resistance.
The primary biological target identified for Reversan is MRP1, and its inhibition leads to increased intracellular concentrations of MRP1 substrate drugs, thereby enhancing their cytotoxic effects in resistant cancer cells merckmillipore.comaacrjournals.orgfrontiersin.orgrndsystems.com. Studies have demonstrated that Reversan can increase the sensitivity of MRP1-overexpressing tumor cells to chemotherapeutic agents such as doxorubicin, vincristine (B1662923), and etoposide (B1684455) aacrjournals.orgrndsystems.com.
| Cell Line (MRP1 Overexpressing) | Chemotherapeutic Agent | Fold Increase in Sensitivity (with Reversan) | Reference |
| MCF7/VP | Doxorubicin | 3.8 | rndsystems.com |
| MCF7/VP | Vincristine | 14.6 | rndsystems.com |
| MCF7/VP | Etoposide | 11.6 | rndsystems.com |
| MDCKII-MRP1 | Vincristine | Increased sensitivity to at least parental cell levels | aacrjournals.org |
| A549/DX (lung cancer) | cis-Pt | Increased cytotoxicity | techscience.com |
| Primary and recurrent Glioblastoma multiforme cells | Temozolomide, Vincristine, Etoposide | Significantly improved response to cell death | frontiersin.org |
While MRP1 and P-gp are established targets modulated by Reversan, the potential for interaction with other biological targets or off-targets remains an area for further investigation. The use of a deuterated analogue like Reversan-d4 could facilitate such studies, particularly in complex biological systems where distinguishing the effects of the parent compound from its metabolites is challenging. Advanced research techniques, potentially combined with this compound, could help identify any additional proteins or pathways influenced by the compound, providing a more complete picture of its biological activity.
Development of Advanced In Vitro and In Vivo Research Models for Complex Biological Systems
Research on Reversan's ability to reverse multidrug resistance has utilized various in vitro and in vivo models. In vitro studies have commonly employed cancer cell lines that overexpress MRP1, such as MCF7/VP and MDCKII-MRP1 cells, to assess the compound's ability to restore sensitivity to chemotherapeutic drugs aacrjournals.orgrndsystems.com. Additionally, studies have been conducted using drug-resistant non-small cell lung cancer cells (A549/DX) and primary and recurrent glioblastoma multiforme cell lines frontiersin.orgtechscience.com.
In vivo research has primarily involved murine models of neuroblastoma, where Reversan has been shown to increase the efficacy of vincristine and etoposide merckmillipore.comaacrjournals.orgrndsystems.com. These models provide a more complex biological context to evaluate the impact of Reversan on tumor growth and response to chemotherapy.
Future directions for this compound research involve the development and application of more advanced in vitro and in vivo models that better recapitulate the complexity of human cancers and the tumor microenvironment. This could include:
3D Cell Culture Models: Utilizing spheroids or organoids derived from patient tumors or cancer cell lines to mimic the in vivo tumor architecture and cell-cell interactions.
Microfluidic Devices: Creating microengineered systems that simulate aspects of the tumor microenvironment, including blood flow, nutrient gradients, and interactions with other cell types.
Patient-Derived Xenografts (PDX): Implanting human tumor tissue directly into immunocompromised mice, providing a more clinically relevant in vivo model for evaluating drug response.
Genetically Engineered Mouse Models (GEMM): Utilizing mouse models with specific genetic alterations that drive cancer development and may influence drug resistance mechanisms.
This compound could be particularly valuable in these advanced models for pharmacokinetic and pharmacodynamic studies, allowing researchers to track the compound and its potential metabolites more effectively due to the isotopic label. This could provide deeper insights into drug distribution, metabolism, and interaction with targets within a more complex biological context.
Application of Omics Technologies in this compound Research (e.g., transcriptomics, proteomics, metabolomics)
Omics technologies, including transcriptomics, proteomics, and metabolomics, offer powerful approaches to gain a comprehensive understanding of the molecular changes induced by a compound in biological systems. While specific applications of omics technologies to this compound are not detailed in the provided search results, these techniques hold significant potential for future research directions.
Transcriptomics: Studying changes in gene expression profiles in response to this compound treatment in resistant cancer cells or in vivo models could reveal affected signaling pathways and identify novel genes involved in the resistance reversal mechanism. This approach has been used in other drug discovery contexts, including transcriptome reversal techniques scbt.com.
Proteomics: Analyzing the protein landscape could identify specific proteins whose expression levels or post-translational modifications are altered by this compound. This could provide direct evidence of target engagement and identify downstream effects on cellular processes.
Metabolomics: Examining the metabolic profile could reveal how this compound influences cellular metabolism, potentially uncovering metabolic vulnerabilities in resistant cells or identifying metabolic markers of response.
The use of this compound in conjunction with omics technologies could be particularly insightful. The deuteration could aid in the accurate quantification of the compound and its metabolites within complex biological samples using mass spectrometry-based omics approaches, minimizing interference from endogenous compounds. This could facilitate a more precise correlation between compound levels and observed molecular changes.
Exploration of Deuterated Analogues for Mechanistic Research or Enhanced Research Tool Applications
This compound is a deuterated analogue of Reversan, containing four deuterium (B1214612) atoms. Deuterated compounds are valuable tools in research for several reasons, primarily due to the kinetic isotope effect, where the stronger bond between carbon and deuterium compared to carbon and hydrogen can influence reaction rates, particularly in metabolic processes.
While the primary application of this compound identified is as a "Labelled Reversan", suggesting its use as an internal standard in analytical methods like mass spectrometry, its potential for mechanistic research is also significant.
Pharmacokinetic Studies: Deuteration can alter the metabolic rate of a compound, potentially leading to a longer half-life or different metabolic pathways compared to the non-deuterated form. Comparing the pharmacokinetics of Reversan and this compound in various models could provide insights into the metabolic fate of Reversan and how it is handled by the body. This is exemplified by the use of [18F]-D4-FCH in PET imaging and pharmacokinetic studies.
Mechanistic Investigations: In certain enzymatic reactions, the presence of deuterium at a specific position can slow down the reaction rate if the C-H bond at that position is broken in the rate-determining step. While not specifically shown for this compound and its interaction with MRP1, such kinetic isotope effects could, in principle, be used to probe the mechanism of MRP1 inhibition or other biological interactions if a relevant C-H bond is involved in a key step.
Analytical Standards: As a labelled compound, this compound serves as an excellent internal standard for the quantification of Reversan in biological samples using mass spectrometry. This is a common application for deuterated analogues and is crucial for accurate measurement of compound concentrations in pharmacokinetic and drug distribution studies.
The exploration of other site-specific deuterated analogues of Reversan could further refine mechanistic studies, allowing researchers to investigate the role of specific hydrogen atoms in the compound's binding, metabolism, or activity.
Design Principles for Next-Generation this compound Analogues with Improved Research Profiles
The development of next-generation analogues of this compound would build upon the knowledge gained from research into Reversan's structure-activity relationships and the properties of the deuterated form. While a study testing 26 structural analogs of Reversan found Reversan to be the most potent MRP1 modulator among them aacrjournals.org, indicating that structural modifications can impact activity, the specific design principles employed for those analogues are not detailed in the provided information.
Future design principles for next-generation this compound analogues could focus on optimizing properties relevant to research applications:
Enhanced Selectivity: Designing analogues with even greater selectivity for MRP1 over other transporters (like P-gp) or other potential off-targets could help delineate the specific role of MRP1 inhibition in various biological processes.
Improved Pharmacokinetic Properties for Research Models: Modifying the structure to tune properties like solubility, stability, or tissue distribution could be beneficial for specific in vitro or in vivo research models. Deuteration itself is a strategy used to improve metabolic stability.
Introduction of Probes or Tags: Incorporating chemical handles or tags into the analogue structure could facilitate pull-down assays or imaging studies to identify and visualize binding partners or track the compound's localization within cells or tissues.
Modulating Potency: Designing analogues with varying degrees of potency could be useful for dose-response studies and exploring the relationship between target occupancy and biological effect.
Site-Specific Deuteration: Beyond the d4 analogue, creating analogues with deuterium at specific positions could be instrumental in detailed mechanistic studies, as discussed in Section 8.4.
The design process would likely involve a combination of computational approaches, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, along with iterative synthesis and biological evaluation in relevant research models. The insights gained from omics studies and detailed pharmacokinetic analysis of Reversan and this compound would inform the rational design of these next-generation research tools.
Q & A
Q. How can researchers ensure the reproducibility of this compound studies in resource-limited settings?
- Methodological Answer : Publish step-by-step protocols with troubleshooting notes (e.g., Nature Protocols). Share characterized reference samples via collaborative networks. Use open-source instrumentation designs (e.g., 3D-printable lab equipment) to reduce costs without compromising accuracy .
Emerging Methodological Challenges
Q. What advanced techniques resolve this compound’s structural instability under physiological pH conditions?
- Methodological Answer : Conduct accelerated stability studies using differential scanning calorimetry (DSC) to identify degradation thresholds. Modify formulation with cyclodextrins or lipid-based carriers to enhance solubility and shelf-life. Validate with forced degradation assays under ICH guidelines .
Q. How can machine learning improve the predictive modeling of this compound’s polypharmacology?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
